benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1215476-69-9
VCID: VC0029769
InChI: InChI=1S/C11H15NO4S/c1-17(14,15)8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13)/i7+1,8+1,12+1
SMILES: CS(=O)(=O)CCNC(=O)OCC1=CC=CC=C1
Molecular Formula: C11H15NO4S
Molecular Weight: 260.282

benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate

CAS No.: 1215476-69-9

Cat. No.: VC0029769

Molecular Formula: C11H15NO4S

Molecular Weight: 260.282

* For research use only. Not for human or veterinary use.

benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate - 1215476-69-9

Specification

CAS No. 1215476-69-9
Molecular Formula C11H15NO4S
Molecular Weight 260.282
IUPAC Name benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate
Standard InChI InChI=1S/C11H15NO4S/c1-17(14,15)8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13)/i7+1,8+1,12+1
Standard InChI Key GBZPEWCCUWBQKF-CTYYVGBOSA-N
SMILES CS(=O)(=O)CCNC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Properties

Benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate is a carbamate derivative featuring isotopically labeled carbon atoms at positions 1 and 2 of the ethyl chain linked to the methylsulfonyl group. This specific labeling pattern allows researchers to track the compound's fate in various chemical and biological systems with high precision.

Physical and Chemical Properties

The compound's essential physicochemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Benzyl N-(2-Methylsulfonyl(1,2-13C2)Ethyl)Carbamate

PropertyValue
CAS Number1215476-69-9
Molecular FormulaC11H15NO4S
Molecular Weight260.282 g/mol
AppearanceCrystalline solid
Structural ComponentsBenzyl group, methylsulfonyl group, carbamate moiety
Isotopic Enrichment13C at positions 1 and 2 of the ethyl chain

The structure of benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate includes three key functional groups: a benzyl group, a methylsulfonyl group, and a carbamate moiety. The presence of the 13C isotopes at specific positions contributes to its unique properties and applications in scientific research.

Synthesis and Preparation

The synthesis of benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate involves several carefully controlled steps to ensure proper incorporation of the 13C isotopes at the desired positions.

Synthetic Approach

The synthetic route typically begins with the preparation of isotopically labeled precursors. The general methodology involves:

  • Preparation of 13C-labeled starting materials

  • Formation of the carbamate linkage

  • Introduction of the methylsulfonyl group

  • Purification and characterization of the final product

During the synthesis, common solvents such as dichloromethane are employed, and catalysts like triethylamine facilitate the esterification reactions necessary for forming the carbamate moiety.

Industrial Production Methods

For larger-scale production, automated reactors and continuous flow systems are typically employed to ensure high yield and purity. The production process includes rigorous quality control measures that utilize analytical techniques such as:

  • High-performance liquid chromatography (HPLC)

  • Mass spectrometry (MS)

  • Nuclear magnetic resonance (NMR) spectroscopy

These techniques are essential for confirming both the chemical structure and the isotopic enrichment at the designated positions.

Chemical Reactivity

The presence of multiple functional groups in benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate enables it to participate in various chemical transformations, making it a versatile building block in organic synthesis.

Key Reaction Types

The compound can undergo several types of reactions, including:

Oxidation Reactions: The methylsulfonyl group can be converted to sulfone derivatives using oxidizing agents such as potassium permanganate.

Reduction Reactions: The ester group within the carbamate moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution Reactions: Nucleophilic substitution at various positions is possible under appropriate conditions, typically requiring basic environments.

Applications in Scientific Research

The unique structural features and isotopic labeling pattern of benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate make it particularly valuable in multiple research domains.

Tracing Studies and Reaction Mechanisms

In organic chemistry research, the compound serves as an effective tracer for elucidating reaction mechanisms. The 13C labels at positions 1 and 2 of the ethyl chain allow researchers to track bond formation and breaking processes with high precision using 13C NMR spectroscopy .

Metabolic and Pharmacokinetic Studies

In biological and pharmaceutical research, the compound plays crucial roles in:

  • Metabolic Pathway Analysis: The isotopic labeling allows researchers to trace the incorporation of carbon atoms into various biomolecules, providing insights into metabolic pathways.

  • Drug Development: In pharmaceutical research, benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate helps in understanding drug distribution, metabolism, and excretion processes.

  • Pharmacokinetic Analysis: The compound enables precise tracking of molecular transformations in living systems, which is essential for drug development and optimization.

Comparative Advantage Over Other Tracers

The specific 13C2 labeling pattern offers several advantages over single-labeled compounds or other isotopic tracers:

  • Enhanced detection sensitivity in NMR studies

  • Ability to track both carbon atoms simultaneously

  • Distinctive spectral signature that facilitates identification in complex mixtures

Analytical Methods for Detection and Quantification

The detection and quantification of benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate in research samples typically rely on sophisticated analytical techniques.

Spectroscopic Methods

13C NMR Spectroscopy: This technique is particularly valuable due to the 13C enrichment at positions 1 and 2. The distinct coupling patterns and chemical shifts provide definitive identification of the compound and its metabolites in complex mixtures .

Mass Spectrometry: The unique isotopic pattern creates a characteristic mass spectrum that allows for sensitive detection even in low concentrations.

Chromatographic Techniques

Separation and quantification often utilize:

  • High-performance liquid chromatography (HPLC)

  • Gas chromatography (GC)

  • Thin-layer chromatography (TLC)

These techniques, when coupled with mass spectrometry or NMR detection, provide powerful tools for analyzing the compound in various matrices.

Comparison with Related Compounds

To better understand the unique properties of benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate, it is useful to compare it with structurally related compounds.

Table 2: Comparison of Benzyl N-(2-Methylsulfonyl(1,2-13C2)Ethyl)Carbamate with Related Compounds

CompoundCAS NumberMolecular FormulaKey Differences
Benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate1215476-69-9C11H15NO4S13C isotopic labeling at positions 1,2 of ethyl chain
Benzyl N-(2-(chlorosulfonyl)ethyl)carbamate52530-50-4C10H12ClNO4SContains chlorosulfonyl instead of methylsulfonyl group
Benzyl N-(2-hydroxyethyl)carbamate77987-49-6C10H13NO3Contains hydroxyethyl instead of methylsulfonyl group
(S)-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate1341040-10-5C12H17NO4SContains additional methyl group and stereocenter

The structural variations between these compounds result in different physical properties, reactivity patterns, and applications in research settings .

Future Research Directions

The unique properties of benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate suggest several promising avenues for future research:

  • Expanded Applications in Metabolomics: The compound could serve as a valuable tool in comprehensive metabolic profiling studies, providing insights into cellular metabolism under various conditions.

  • Development of Related Isotopically Labeled Compounds: Building on the success of this compound, researchers could develop additional labeled derivatives with enhanced properties for specific applications.

  • Integration with Advanced Imaging Techniques: Combining the tracing capabilities of this compound with advanced imaging technologies could provide new ways to visualize molecular processes in real-time.

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